![molecular formula C17H24N2O4S B5689628 4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)
4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide, also known as ABT-639, is a selective T-type calcium channel blocker that has potential therapeutic applications in various diseases. This compound was first synthesized by Abbott Laboratories and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide blocks the T-type calcium channels by binding to the alpha-1 subunit of the channel. This results in the inhibition of calcium influx into the cell, which leads to a decrease in neuronal excitability and vasodilation.
Biochemical and Physiological Effects:
4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide has been shown to have significant effects on the cardiovascular system, including the reduction of blood pressure and heart rate. It also has potential analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide has several advantages for lab experiments, including its high selectivity for T-type calcium channels, which allows for specific targeting of these channels. However, one limitation is that it may have off-target effects on other ion channels, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide. One area of interest is its potential therapeutic applications in epilepsy and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide and its effects on other ion channels. Finally, there is a need for more studies to determine the safety and efficacy of 4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide involves several steps, including the reaction of 3-allyl-3-(hydroxymethyl)-1-piperidine with sulfonyl chloride, followed by the reaction with N-methylbenzamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. It has been shown to have a high selectivity for T-type calcium channels, which are involved in the regulation of neuronal excitability and cardiovascular function.
Propriétés
IUPAC Name |
4-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]sulfonyl-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-9-17(13-20)10-4-11-19(12-17)24(22,23)15-7-5-14(6-8-15)16(21)18-2/h3,5-8,20H,1,4,9-13H2,2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONJYHLKGFDTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)(CC=C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.